molecular formula C9H10N2 B13097661 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B13097661
M. Wt: 146.19 g/mol
InChI Key: AQEICERQMPAOFV-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted drug discovery and other specialized applications .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-3-8-9(11-4-6)7(2)5-10-8/h3-5,10H,1-2H3

InChI Key

AQEICERQMPAOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN2)C)N=C1

Origin of Product

United States

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